N-(4-nitrophenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide is a complex organic compound with significant potential in medicinal chemistry. This compound falls under the category of thiazole derivatives and incorporates a triazole moiety, which is known for its diverse pharmacological activities. The compound's unique structure suggests potential applications in pharmaceuticals, particularly in the development of new therapeutic agents.
The compound has a chemical formula of and a molecular weight of 388.4 g/mol . It is classified as a thiazole derivative due to the presence of sulfur in its structure and as a triazole derivative because of the triazole ring. The nitrophenyl group enhances its potential reactivity and biological activity.
The synthesis of N-(4-nitrophenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide typically involves multi-step organic reactions. While specific synthetic pathways for this compound are not extensively documented, compounds with similar structures often utilize methods such as:
These methods require careful control of reaction conditions to achieve high yields and purity.
The molecular structure can be represented using SMILES notation: CCCc1cc(=O)[nH]c2nnc(SCC(=O)Nc3ccc([N+](=O)[O-])cc3)n12
.
Key structural features include:
The compound may participate in various chemical reactions typical for thiazole and triazole derivatives:
These reactions are crucial for modifying the compound to enhance its pharmacological profile.
The physical properties of N-(4-nitrophenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide include:
Chemical properties indicate that it is likely soluble in organic solvents due to its complex structure but may have limited solubility in water due to the presence of hydrophobic groups.
N-(4-nitrophenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide has potential applications in several scientific fields:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: